molecular formula C8H4ClFO2 B14774931 4-Chloro-2-fluoroisophthalaldehyde

4-Chloro-2-fluoroisophthalaldehyde

Cat. No.: B14774931
M. Wt: 186.57 g/mol
InChI Key: OIFCUTRHKPHJOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoroisophthalaldehyde is an organic compound with the molecular formula C8H4ClFO2 . It is characterized by the presence of both chlorine and fluorine atoms attached to an isophthalaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoroisophthalaldehyde typically involves the introduction of chlorine and fluorine atoms into an isophthalaldehyde framework. One common method is the halogenation of isophthalaldehyde derivatives using appropriate halogenating agents under controlled conditions. For instance, the use of N-chlorosuccinimide (NCS) and Selectfluor can facilitate the selective introduction of chlorine and fluorine atoms, respectively .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to achieve efficient halogenation. The scalability of these methods is crucial for meeting the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoroisophthalaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Scientific Research Applications

4-Chloro-2-fluoroisophthalaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoroisophthalaldehyde is primarily related to its ability to undergo various chemical reactions. The presence of both chlorine and fluorine atoms enhances its reactivity and allows it to interact with different molecular targets. For example, in biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

  • 4-Chloro-2-fluorobenzenesulfonyl chloride
  • 4-Chloro-2-fluorotoluene
  • 4-Chloro-2-nitroaniline

Comparison: 4-Chloro-2-fluoroisophthalaldehyde is unique due to the presence of both aldehyde groups and halogen atoms, which confer distinct reactivity and versatility in chemical synthesisFor instance, while 4-Chloro-2-fluorobenzenesulfonyl chloride is primarily used in sulfonation reactions, this compound can participate in oxidation, reduction, and substitution reactions, making it more versatile .

Properties

Molecular Formula

C8H4ClFO2

Molecular Weight

186.57 g/mol

IUPAC Name

4-chloro-2-fluorobenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C8H4ClFO2/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-4H

InChI Key

OIFCUTRHKPHJOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)C=O)Cl

Origin of Product

United States

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